(2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone
CAS No.: 825607-92-9
Cat. No.: VC21490326
Molecular Formula: C16H22ClN3O3S
Molecular Weight: 371.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825607-92-9 |
|---|---|
| Molecular Formula | C16H22ClN3O3S |
| Molecular Weight | 371.9g/mol |
| IUPAC Name | (2-chlorophenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H22ClN3O3S/c17-15-7-3-2-6-14(15)16(21)18-10-12-20(13-11-18)24(22,23)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-13H2 |
| Standard InChI Key | CLTQPVIOWQLCMS-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Properties and Structure
(2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone possesses specific chemical and physical properties that define its behavior and potential applications. The compound features distinct structural elements including a chlorophenyl group, a piperazine ring, and a piperidine ring connected through specific functional groups.
Molecular Identification and Basic Properties
The compound can be identified through various chemical descriptors as outlined in Table 1.
| Property | Value |
|---|---|
| CAS Number | 825607-92-9 |
| Molecular Formula | C16H22ClN3O3S |
| Molecular Weight | 371.9 g/mol |
| IUPAC Name | (2-chlorophenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H22ClN3O3S/c17-15-7-3-2-6-14(15)16(21)18-10-12-20(13-11-18)24(22,23)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-13H2 |
| Standard InChIKey | CLTQPVIOWQLCMS-UHFFFAOYSA-N |
| SMILES Notation | C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
| PubChem Compound ID | 6463868 |
Table 1: Chemical identifiers and properties of (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone
Structural Analysis
The molecular structure of (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone comprises three primary components interconnected through specific functional linkages. The 2-chlorophenyl group features an aromatic ring with a chlorine atom at the ortho position, which is connected to the piperazine ring via a methanone (C=O) bridge. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is further linked to a piperidine ring through a sulfonyl (SO2) group. This arrangement of heterocyclic rings and functional groups creates a molecule with multiple potential interaction sites for biological targets.
The presence of both piperazine and piperidine rings is particularly noteworthy, as these structural elements are common in pharmaceutical chemistry. These heterocyclic components often contribute to a compound's ability to interact with biological receptors and enzymes, potentially conferring pharmacological activity. The 2-chlorophenyl substituent adds lipophilicity to the molecule while also providing a site for potential halogen bonding interactions in biological systems.
Research Status and Future Directions
Current Research Status
Currently, (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone appears to be primarily utilized as a research chemical, available for investigation in medicinal chemistry and drug discovery programs. Its listing in chemical catalogs with specifications indicating it is for research use only suggests that while the compound has been synthesized and characterized, its full potential in therapeutic applications remains to be fully explored.
Future Research Directions
Several promising avenues for future research on (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone can be identified based on its structural features and the known properties of related compounds:
-
Comprehensive biological screening to identify potential therapeutic targets, particularly focusing on enzyme inhibition and receptor binding assays relevant to central nervous system disorders and infectious diseases
-
Structure-activity relationship studies involving the synthesis and evaluation of analogs with modifications to the chlorophenyl group, piperazine ring, or piperidine moiety
-
Investigation of potential anti-tubercular activity through specific testing against Mycobacterium tuberculosis and related pathogens, given the precedent of similar sulfonyl-piperazine compounds showing activity in this area
-
Computational modeling studies to predict binding interactions with potential biological targets and guide rational design of improved analogs
-
Detailed pharmacokinetic and toxicological evaluations to assess the compound's drug-like properties and safety profile if biological activity is identified
Such research efforts would contribute to a more comprehensive understanding of (2-Chlorophenyl)(4-(piperidin-1-ylsulfonyl)piperazin-1-yl)methanone's properties and potential applications in medicinal chemistry and drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume